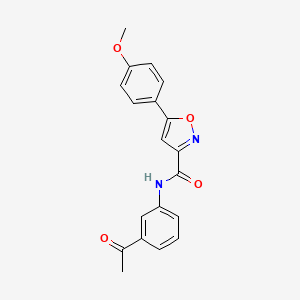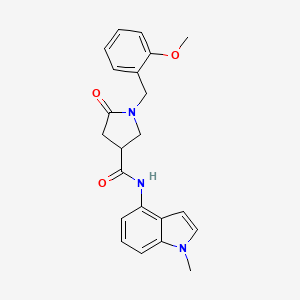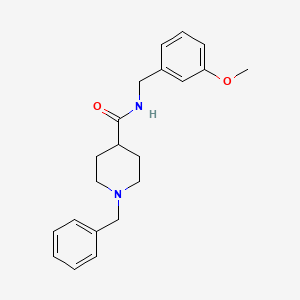![molecular formula C19H18N2O3 B4506687 isopropyl [3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4506687.png)
isopropyl [3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate
Overview
Description
Isopropyl [3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13174244 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyridazinone Derivatives
Research by Ibrahim and Behbehani (2014) outlined the synthesis of a new class of pyridazin-3-one derivatives. This study illustrates a general route for synthesizing pyridazin-3-one derivatives through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, showcasing a novel application in the construction of fused azines and naphthyridine derivatives. The synthesis process highlighted demonstrates the utility of these derivatives in generating a variety of structurally complex molecules, underscoring their importance in medicinal chemistry and material science (Ibrahim & Behbehani, 2014).
Water Oxidation Catalysis
A study by Zong and Thummel (2005) explored the use of Ru complexes for water oxidation, highlighting the synthesis of dinuclear complexes with potential applications in renewable energy generation. This research demonstrates how structural modifications, including the incorporation of naphthyridyl groups, can significantly impact the electronic and redox properties of catalytic systems, thus enhancing their efficiency in oxygen evolution reactions (Zong & Thummel, 2005).
Organic Photovoltaics and Dye-Sensitized Solar Cells
The development of copper(I) diimine dyes containing hole-transporting dendrons for use in dye-sensitized solar cells (DSCs) was investigated by Brauchli et al. (2014). This study focused on understanding the factors controlling the photoresponse of these dyes, such as substituent and solvent effects, which are critical for optimizing the performance of DSCs. By incorporating various substituents and employing different solvents during the dye-dipping process, insights into the efficient construction of solar energy harvesting devices were gained (Brauchli et al., 2014).
Heterocyclic Synthesis
Hussein et al. (2009) explored the heterocyclic synthesis involving N-1-Naphthyl-3-oxobutanamide, leading to the facile synthesis of various bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety. This research showcased the versatility of N-1-Naphthyl-3-oxobutanamide in generating a wide array of complex heterocyclic structures, contributing to the diversity of compounds available for pharmaceutical applications and material science (Hussein et al., 2009).
Properties
IUPAC Name |
propan-2-yl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(2)24-19(23)12-21-18(22)10-9-17(20-21)16-8-7-14-5-3-4-6-15(14)11-16/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZUCJHFMXXSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-isopropyl-3-methyl-4-(4-morpholinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4506605.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4506612.png)
![4-[({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid](/img/structure/B4506634.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B4506637.png)
![N-[2-(1H-tetrazol-1-yl)phenyl]-2-thiophenesulfonamide](/img/structure/B4506653.png)

![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4506659.png)

![1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4506671.png)
![3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4506694.png)

![5-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxo-N-1,3-thiazol-2-ylpentanamide](/img/structure/B4506709.png)
![N-1H-benzimidazol-2-yl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4506714.png)
![3-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4506715.png)
